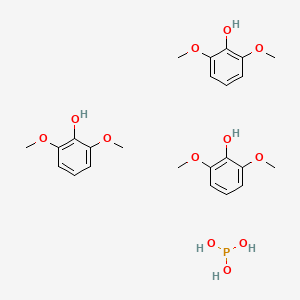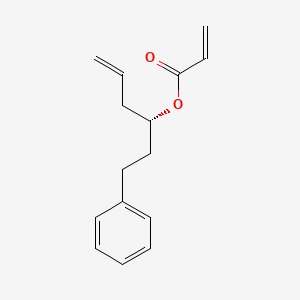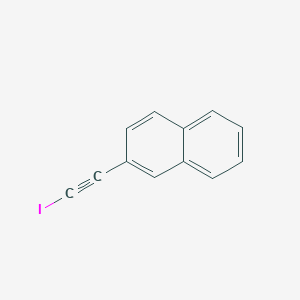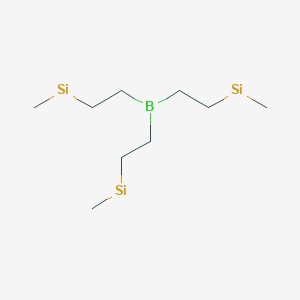![molecular formula C10H11N5O5 B14253263 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide CAS No. 399030-30-9](/img/structure/B14253263.png)
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide is an organic compound that features a hydrazone functional group. This compound is characterized by the presence of a dinitrophenyl group, which is known for its electron-withdrawing properties, making it a valuable reagent in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone under reflux conditions. For example, the reaction of 2,4-dinitrophenylhydrazine with 4-hydroxybenzaldehyde in ethanol under reflux conditions (338 K) for 4 hours yields the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide undergoes various chemical reactions, including:
Condensation Reactions: Formation of hydrazones from aldehydes and ketones.
Oxidation and Reduction: The dinitrophenyl group can participate in redox reactions, altering the oxidation state of the compound.
Substitution Reactions: The nitro groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, and reducing agents.
Conditions: Reactions are typically carried out under reflux conditions in solvents like ethanol or methanol.
Major Products
The major products formed from these reactions include various hydrazone derivatives, which can be further modified to yield a wide range of compounds with different functional groups .
Applications De Recherche Scientifique
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide involves its ability to form stable hydrazone derivatives with carbonyl compounds. This reaction is facilitated by the electron-withdrawing nature of the dinitrophenyl group, which enhances the nucleophilicity of the hydrazine moiety. The compound can also participate in redox reactions, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in detecting carbonyl compounds.
4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenol: Another hydrazone derivative with similar chemical properties.
Uniqueness
4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide is unique due to its specific structural features, which include a butanamide backbone and a dinitrophenyl group. These characteristics confer distinct reactivity and stability, making it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
399030-30-9 |
|---|---|
Formule moléculaire |
C10H11N5O5 |
Poids moléculaire |
281.23 g/mol |
Nom IUPAC |
4-[(2,4-dinitrophenyl)hydrazinylidene]butanamide |
InChI |
InChI=1S/C10H11N5O5/c11-10(16)2-1-5-12-13-8-4-3-7(14(17)18)6-9(8)15(19)20/h3-6,13H,1-2H2,(H2,11,16) |
Clé InChI |
OMZFRJNODQCLDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide](/img/structure/B14253184.png)

![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)


![(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol](/img/structure/B14253215.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14253219.png)



![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)


